molecular formula C12H16FNO B291600 2-ethyl-N-(2-fluorophenyl)butanamide

2-ethyl-N-(2-fluorophenyl)butanamide

Cat. No. B291600
M. Wt: 209.26 g/mol
InChI Key: CLZBPIQLLHSVOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethyl-N-(2-fluorophenyl)butanamide, also known as EFV, is a synthetic compound that belongs to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in the treatment of human immunodeficiency virus (HIV) infection. EFV is an important drug in the treatment of HIV because of its high potency, long half-life, and low toxicity.

Mechanism of Action

2-ethyl-N-(2-fluorophenyl)butanamide works by inhibiting the reverse transcriptase enzyme of HIV. Reverse transcriptase is an enzyme that is essential for the replication of HIV. 2-ethyl-N-(2-fluorophenyl)butanamide binds to the reverse transcriptase enzyme and prevents it from converting RNA into DNA, which is necessary for the virus to replicate. 2-ethyl-N-(2-fluorophenyl)butanamide is highly specific for the reverse transcriptase enzyme of HIV and does not affect other cellular enzymes.
Biochemical and Physiological Effects:
2-ethyl-N-(2-fluorophenyl)butanamide has been shown to have a long half-life in the body, which allows for once-daily dosing. 2-ethyl-N-(2-fluorophenyl)butanamide is metabolized in the liver and excreted in the urine. 2-ethyl-N-(2-fluorophenyl)butanamide has been shown to have low toxicity and is generally well-tolerated by patients. However, 2-ethyl-N-(2-fluorophenyl)butanamide can cause central nervous system (CNS) side effects, such as dizziness, insomnia, and vivid dreams, in some patients.

Advantages and Limitations for Lab Experiments

2-ethyl-N-(2-fluorophenyl)butanamide is an important tool in the study of HIV replication and the development of new antiretroviral drugs. 2-ethyl-N-(2-fluorophenyl)butanamide has several advantages for lab experiments, including its high potency, long half-life, and low toxicity. However, 2-ethyl-N-(2-fluorophenyl)butanamide can be expensive to produce and may not be suitable for all experimental conditions.

Future Directions

There are several future directions for the study of 2-ethyl-N-(2-fluorophenyl)butanamide. One area of research is the development of new NNRTIs that are more effective and less toxic than 2-ethyl-N-(2-fluorophenyl)butanamide. Another area of research is the study of 2-ethyl-N-(2-fluorophenyl)butanamide in combination with other antiretroviral drugs to improve the treatment of HIV. Finally, 2-ethyl-N-(2-fluorophenyl)butanamide may have potential applications in the treatment of other viral infections, such as hepatitis B and C.

Synthesis Methods

2-ethyl-N-(2-fluorophenyl)butanamide is synthesized from ethyl-2-bromobutyrate and 2-fluoroaniline using a palladium-catalyzed coupling reaction. The reaction takes place under mild conditions and yields 2-ethyl-N-(2-fluorophenyl)butanamide in high purity. The synthesis method of 2-ethyl-N-(2-fluorophenyl)butanamide has been optimized to reduce the cost of production and increase the yield of the final product.

Scientific Research Applications

2-ethyl-N-(2-fluorophenyl)butanamide has been extensively studied for its antiviral activity against HIV. Several studies have shown that 2-ethyl-N-(2-fluorophenyl)butanamide is highly effective in inhibiting the replication of HIV in vitro and in vivo. 2-ethyl-N-(2-fluorophenyl)butanamide has been used in combination with other antiretroviral drugs to treat HIV-infected patients. 2-ethyl-N-(2-fluorophenyl)butanamide has also been studied for its potential use in the prevention of mother-to-child transmission of HIV.

properties

Molecular Formula

C12H16FNO

Molecular Weight

209.26 g/mol

IUPAC Name

2-ethyl-N-(2-fluorophenyl)butanamide

InChI

InChI=1S/C12H16FNO/c1-3-9(4-2)12(15)14-11-8-6-5-7-10(11)13/h5-9H,3-4H2,1-2H3,(H,14,15)

InChI Key

CLZBPIQLLHSVOC-UHFFFAOYSA-N

SMILES

CCC(CC)C(=O)NC1=CC=CC=C1F

Canonical SMILES

CCC(CC)C(=O)NC1=CC=CC=C1F

Origin of Product

United States

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